molecular formula C7H6BNO2S B2950147 Thieno[2,3-b]pyridin-2-ylboronic acid CAS No. 953411-01-3

Thieno[2,3-b]pyridin-2-ylboronic acid

Cat. No.: B2950147
CAS No.: 953411-01-3
M. Wt: 179
InChI Key: MNEBNNDPFRPIIT-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyridin-2-ylboronic acid is a heterocyclic compound that contains both a thiophene ring and a pyridine ring fused together. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of the boronic acid group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.

Mechanism of Action

Target of Action

Thieno[2,3-b]pyridin-2-ylboronic acid is a heterocyclic compound that has been reported to have significant pharmacological and biological utility . It has been identified as a potential inhibitor of Pim-1 kinase , a type of enzyme that plays a crucial role in cell cycle progression, apoptosis, and transcription.

Mode of Action

It is believed to interact with its target, pim-1 kinase, leading to inhibition of the enzyme’s activity . This interaction could result in changes to cell cycle progression, apoptosis, and transcription.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its inhibition of Pim-1 kinase. Pim-1 kinase is involved in several pathways, including those related to cell cycle progression, apoptosis, and transcription . The inhibition of Pim-1 kinase could therefore affect these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action would likely be related to its inhibition of Pim-1 kinase. This could result in changes to cell cycle progression, apoptosis, and transcription .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[2,3-b]pyridin-2-ylboronic acid can be achieved through several methods. One common approach involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another method includes the iridium or rhodium-catalyzed C-H or C-F borylation of pyridine derivatives . These methods typically require specific reaction conditions, such as the presence of a base and a suitable solvent, to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound often involves large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for maximizing yield and minimizing costs.

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-b]pyridin-2-ylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Comparison with Similar Compounds

Thieno[2,3-b]pyridin-2-ylboronic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

thieno[2,3-b]pyridin-2-ylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO2S/c10-8(11)6-4-5-2-1-3-9-7(5)12-6/h1-4,10-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEBNNDPFRPIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(S1)N=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of thieno[2,3-b]pyridine (0.50 g, 3.7 mmol) in THF (25 mL) at about −78° C. was added n-BuLi (1.6 M in hexane, 2.5 mL, 4.1 mmol) dropwise over about 10 min. After about 45 min, added triisopropyl borate (0.93 mL, 4.1 mol). Stirred for about 1 hour at about −78° C. then at about 0° C. for about 30 min. 10% aqueous HCl (10 mL) was added and the ice bath was removed. After about 30 min, EtOAc (30 mL) was added. The reaction mixture was filtered to remove a precipitate that was washed with additional water and EtOAc. The combined layers were separated and the aqueous layer was extracted with additional EtOAc (2×30 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, decanted, and concentrated to get a solid that was triturated with EtOAc and heptane then filtered to give thieno[2,3-b]pyridin-2-ylboronic acid (0.043 g, 6%); RP-HPLC (Table 1, Method g) Rt 1.67 min, m/z (ESI+) 180.1 (M+H)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.93 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

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